6-Bromo-4-methoxy-2(1H)-pyridinone
Description
Contextualization within Halogenated Pyridinone Chemical Research
Halogenated pyridinones are valuable compounds in organic synthesis and medicinal chemistry. The presence of a halogen atom, such as bromine, on the pyridinone ring provides a reactive handle for a variety of chemical transformations. Halogenation is a fundamental reaction in organic chemistry, and methods to create these bonds are diverse, ranging from reactions with elemental halogens to the use of reagents like N-Bromosuccinimide. mt.commasterorganicchemistry.comkhanacademy.org
The reactivity of halogen atoms in pyridine (B92270) series compounds allows them to serve as key building blocks for creating more complex molecules. nih.gov Specifically, a bromo-substituent is an excellent precursor for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful methods for forming carbon-carbon bonds. researchgate.net This capability allows chemists to attach various other molecular fragments to the pyridinone scaffold, making halogenated pyridinones versatile intermediates in the synthesis of pharmaceuticals and other functional materials. researchgate.net Research has also focused on developing highly regioselective methods for the halogenation of pyridine derivatives, such as pyridine N-oxides, to ensure precise control over the synthesis of these important intermediates. nih.gov The introduction of a bromine atom onto the 4-methoxy-2(1H)-pyridinone scaffold, therefore, creates a synthon with significant potential for synthetic diversification.
Historical Trajectories and Current Research Trends in Pyridinone Scaffold Chemistry
The pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.gov Pyridinone-containing compounds exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. jst.go.jp There are two primary isomers, 2(1H)-pyridinones and 4(1H)-pyridinones, both of which are key components in numerous FDA-approved drugs. jst.go.jp The pyridinone ring can act as both a hydrogen bond donor and acceptor, and its derivatization can be used to fine-tune physicochemical properties like solubility and lipophilicity. jst.go.jp
Historically, the synthesis of pyridinone derivatives has followed two main pathways: the modification of a pre-existing pyridine ring or the construction of the ring through condensation reactions. jst.go.jp Current research continues to explore novel and efficient synthetic routes to access diverse pyridinone derivatives. For instance, modifications at the C3, C4, and C6 positions of the pyridinone ring have been shown to be crucial for antiviral activity in some series. jst.go.jp The development of 4(1H)-quinolones, which contain a fused pyridinone ring, as antimalarial agents that target the parasite's electron-transport chain highlights the ongoing importance of this scaffold in drug discovery. nih.gov These trends underscore the continued interest in synthesizing new pyridinone analogues to explore their therapeutic potential.
Rationale for Comprehensive Academic Investigation of 6-Bromo-4-methoxy-2(1H)-pyridinone
A comprehensive academic investigation of this compound is warranted due to its potential as a versatile chemical intermediate. The rationale is built upon the individual contributions of its structural features:
The 2(1H)-Pyridinone Core: This scaffold is a proven pharmacophore with established biological relevance and favorable properties for drug design. jst.go.jp
The 4-Methoxy Group: The electron-donating methoxy (B1213986) group influences the electronic properties of the pyridinone ring, which can modulate its reactivity and interaction with biological targets. In related systems, methoxy groups have been shown to be critical for achieving selectivity against certain biological targets. nih.gov
The 6-Bromo Substituent: As a halogen, the bromine atom serves as a key site for synthetic elaboration. It allows for the application of powerful cross-coupling chemistries to introduce a wide array of substituents, enabling the generation of diverse molecular libraries for screening and structure-activity relationship (SAR) studies. nih.govresearchgate.net In some pyridine-3-carbonitrile (B1148548) derivatives, for example, the presence of bromo and methoxy groups together resulted in significant cytotoxic activity against cancer cell lines. mdpi.com
The combination of these three features in a single, relatively simple molecule makes this compound a highly attractive, yet under-explored, building block. Its parent compound, 4-Methoxy-2(1H)-pyridinone, is known to be a versatile intermediate in pharmaceutical and agrochemical synthesis. The addition of a bromine atom at the C6 position significantly enhances its synthetic utility, providing a direct route to novel, polysubstituted pyridinone derivatives that are otherwise difficult to access. Systematic study of its reactivity and coupling capabilities would provide valuable data for chemists working in drug discovery and materials science.
Chemical Compound Data
Below is a table summarizing the known identifiers and computed properties for this compound.
| Property | Value | Source |
| IUPAC Name | 6-bromo-4-methoxypyridin-2-one | |
| Molecular Formula | C₆H₆BrNO₂ | researchgate.net |
| CAS Number | 1908437-20-6 | bldpharm.com |
| PubChem CID | 121284089 | researchgate.net |
| Molecular Weight | 204.02 g/mol | researchgate.net |
| Monoisotopic Mass | 202.96329 g/mol | researchgate.net |
| Topological Polar Surface Area | 46.6 Ų (Computed) | researchgate.net |
| Hydrogen Bond Donor Count | 1 (Computed) | researchgate.net |
| Hydrogen Bond Acceptor Count | 3 (Computed) | researchgate.net |
| Rotatable Bond Count | 1 (Computed) | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-methoxy-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-4-2-5(7)8-6(9)3-4/h2-3H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSMBGWLBSHIOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Development for 6 Bromo 4 Methoxy 2 1h Pyridinone
Retrosynthetic Analyses and Key Disconnections for the 6-Bromo-4-methoxy-2(1H)-pyridinone Core
Retrosynthetic analysis of this compound reveals several key disconnections. The primary disconnection points are the carbon-bromine bond and the bonds forming the pyridinone ring.
A logical retrosynthetic approach would involve disconnecting the C-Br bond, leading to the precursor 4-methoxy-2(1H)-pyridinone. This simplifies the synthesis to the formation of the pyridinone ring followed by a regioselective bromination.
Further disconnection of the 4-methoxy-2(1H)-pyridinone core can be envisioned through several pathways:
Cyclization of an acyclic precursor: This involves disconnecting two of the ring bonds, typically leading to a dicarbonyl compound and an amine source. For instance, a 1,5-dicarbonyl compound or a related functionalized precursor could cyclize to form the pyridinone ring.
Functional group interconversion: The methoxy (B1213986) group could be introduced from a corresponding hydroxy or halo-substituted pyridinone. This suggests precursors like 4-hydroxy-2(1H)-pyridinone or a 4-halo-2(1H)-pyridinone.
These disconnections form the basis for the various synthetic strategies discussed in the following sections.
Classical and Contemporary Synthetic Pathways to this compound Scaffolds
The synthesis of pyridinone scaffolds can be achieved through various established and modern methods, often involving condensation reactions. nih.gov
Multi-step syntheses are common for constructing the this compound scaffold. These routes often begin with simpler, commercially available starting materials and proceed through several key intermediates.
One potential pathway starts with the synthesis of a substituted pyridine (B92270), which is then converted to the pyridinone. For example, a multi-step synthesis might involve:
Pyridine ring formation: Condensation reactions, such as the Hantzsch pyridine synthesis or similar methodologies, can be employed to construct a suitably substituted pyridine ring.
Oxidation: The resulting pyridine can be oxidized to a pyridine N-oxide, which facilitates subsequent functionalization.
Rearrangement: The pyridine N-oxide can undergo rearrangement to introduce the 2-oxo functionality.
Functional group manipulation: Introduction of the methoxy and bromo groups at the desired positions.
Another common approach involves the cyclization of acyclic precursors. For instance, the reaction of β-keto amides can lead to the formation of 2-pyridone derivatives. researchgate.net A possible route to 4-methoxy-2(1H)-pyridinone involves the decarboxylation of ethyl 4-methoxy-2-pyridone-3-carboxylate.
A documented synthesis for a related compound, 6-bromo-4-hydroxyquinolin-2(1H)-one, starts from 4-bromoaniline (B143363) and 2,2-dimethyl-1,3-dioxane-4,6-dione, proceeding through a 3-((4-bromophenyl)amino)-3-oxopropanoic acid intermediate which is then cyclized. chemicalbook.com A similar strategy could be adapted for the synthesis of this compound by using an appropriate methoxy-substituted aniline.
Direct functionalization of a pre-formed 4-methoxy-2(1H)-pyridinone ring is a more convergent and often preferred strategy. This approach relies on the ability to control the regioselectivity of the halogenation reaction.
The electron-donating methoxy group at the 4-position and the ring nitrogen influence the electron density of the pyridinone ring, directing electrophilic substitution. Halogenation of 4-methoxypyridinones can be achieved using various brominating agents.
A common method for regioselective halogenation involves the use of N-bromosuccinimide (NBS) in a suitable solvent. The reaction conditions, such as solvent and temperature, can be optimized to achieve high selectivity for the desired 6-bromo isomer. For related heterocyclic systems like pyrazolo[1,5-a]pyrimidines, methods using potassium halides with a hypervalent iodine(III) reagent in water have been developed for regioselective halogenation. nih.gov This highlights the potential for developing mild and selective halogenation protocols.
Optimization of Reaction Conditions and Enhancement of Synthetic Efficiency
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation.
Key parameters for optimization include:
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For halogenation reactions, solvents like dimethylformamide (DMF), acetonitrile, or chlorinated solvents are often used.
Reagent: The selection of the brominating agent (e.g., NBS, bromine) and any catalysts is crucial.
Temperature: Temperature control is essential for managing reaction kinetics and preventing side reactions.
Base: In reactions involving deprotonation, the choice and stoichiometry of the base can be critical.
For instance, in the N-alkylation of 2-pyridones, the use of a micellar system with Tween 20 in water has been shown to enhance reaction rates and improve the solubility of starting materials. researchgate.net Similar innovative approaches could be applied to the synthesis of this compound to improve efficiency.
The following table summarizes some optimized reaction conditions found in the synthesis of related pyridone and heterocyclic compounds, which could be adapted for the target molecule.
| Reaction Type | Reagents and Conditions | Yield | Reference |
| N-Alkylation of 5-bromo-2-pyridone | Benzyl bromide, K₂CO₃, 2% Tween 20/water, 3h, ambient temp. | 76% conversion | researchgate.net |
| Oxidative Amination of Cyclopentenones | PIDA (3 equiv.), ammonium (B1175870) carbamate (B1207046) (4 equiv.), THF/methanol (1:1), room temp. | Good yields | chemrxiv.org |
| Iodination of 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KI (1.5 equiv.), PIDA (1.0 equiv.), H₂O, 3h, room temp. | 87% | nih.gov |
Green Chemistry Principles and Sustainable Synthetic Approaches for this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. rasayanjournal.co.in Key aspects include:
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water or bio-based solvents. rasayanjournal.co.in For example, micellar systems in water have been successfully used for pyridone alkylation. researchgate.net
Catalysis: Employing catalytic methods to reduce the amount of reagents needed and minimize waste. rasayanjournal.co.inresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov
Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources. researchgate.net
One-pot multicomponent reactions are a prime example of a green synthetic strategy, as they can significantly reduce the number of steps, solvent usage, and waste generation. nih.gov The development of such a process for this compound would be a significant advancement in its sustainable production.
Flow Chemistry and Continuous Processing Applications in Pyridinone Synthesis
Flow chemistry offers several advantages over traditional batch processing for the synthesis of pyridinones and other active pharmaceutical ingredients (APIs), including improved safety, scalability, and process control. azolifesciences.com The use of microreactors in continuous flow systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time. azolifesciences.com
Key benefits of applying flow chemistry to pyridinone synthesis include:
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions.
Improved Yield and Purity: Precise control over reaction conditions often leads to higher yields and fewer impurities.
Scalability: Scaling up a reaction in a flow system is typically more straightforward than in batch production, often involving running the system for a longer duration or using multiple reactors in parallel. azolifesciences.com
Integration of Processes: Flow chemistry allows for the integration of multiple reaction, work-up, and purification steps into a single continuous process. vcu.edu
Researchers have demonstrated the successful application of flow chemistry to streamline the manufacturing of pyridine-containing drugs, significantly reducing production steps and costs while increasing yield. vcu.edu The synthesis of this compound could similarly benefit from the adoption of continuous flow methodologies, particularly for the halogenation and ring-forming steps.
Mechanistic Investigations of Chemical Transformations Involving 6 Bromo 4 Methoxy 2 1h Pyridinone
Electrophilic and Nucleophilic Substitution Reactions at the Pyridinone Heterocycle
The 2-pyridinone ring system, substituted with a 4-methoxy group, presents a nuanced reactivity profile towards substitution reactions. The electron-donating nature of the methoxy (B1213986) group and the amide nitrogen increases the electron density of the ring, making it more susceptible to electrophilic attack than pyridine (B92270) itself. However, pyridine is intrinsically an electron-deficient ring with poor reactivity toward electrophilic substitution. nih.gov Direct electrophilic substitution on pyridine is often challenging and requires harsh conditions, as the nitrogen atom can be protonated or coordinate to Lewis acids, further deactivating the ring. wikipedia.org For 6-Bromo-4-methoxy-2(1H)-pyridinone, electrophilic attack would be directed by the activating methoxy and amide groups to the C3 and C5 positions.
Conversely, the electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. nih.gov In the case of this compound, this would correspond to the C6 and C2 positions. The presence of a good leaving group, the bromine atom, at the C6 position makes this site a prime target for nucleophilic displacement, although this often competes with metal-catalyzed cross-coupling pathways.
Directed Ortho-Metalation (DoM) Strategies and Reactivity Profiles of Brominated Pyridinones
Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.org The reaction utilizes a directing metalation group (DMG) which coordinates to an organolithium base and directs deprotonation to an adjacent position. baranlab.org For 4-methoxy-2-pyridone systems, lithiation has been shown to occur exclusively at the C-3 position. rsc.org This regioselectivity is governed by the combined directing ability of the 4-methoxy group and the endocyclic amide functionality.
In the case of this compound, treatment with a strong lithium base like butyllithium (B86547) at low temperatures is expected to result in deprotonation at the C3 position. The resulting lithiated intermediate is a versatile nucleophile that can react with a wide range of electrophiles to introduce new substituents at the C3 position, leaving the C6-bromo bond intact for subsequent transformations. This two-step sequence of DoM followed by electrophilic quench provides a reliable method for synthesizing 3,6-disubstituted 4-methoxy-2(1H)-pyridinone derivatives. However, a competing reaction can be a halogen-metal exchange, where the alkyllithium reagent swaps its organic unit with the bromine atom. For bromides, this process can be faster than directed lithiation. uwindsor.ca
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira, Negishi) Involving the Bromine Atom
The bromine atom at the C6 position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation and offer a modular approach to complex molecular architectures. The C6-Br bond is analogous to that in 2-bromopyridines, which are common and effective coupling partners.
Suzuki-Miyaura Coupling: This reaction couples the bromopyridinone with an organoboron reagent, typically a boronic acid or ester. mdpi.com It is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org A range of halogenated aromatics are suitable substrates for Suzuki reactions under standard conditions. nih.gov
Stille Coupling: The Stille reaction involves the coupling of the substrate with an organotin compound (organostannane). wikipedia.orgyoutube.com A key advantage is the tolerance of a wide variety of functional groups, although the toxicity of tin reagents is a significant drawback. organic-chemistry.orgnrochemistry.com
Heck Coupling: While less common for this specific transformation, the Heck reaction could potentially couple the bromopyridinone with an alkene, though it is not as frequently employed for this class of substrate compared to Suzuki or Sonogashira reactions.
Sonogashira Coupling: This reaction is a powerful method for forming carbon-carbon bonds between sp-hybridized carbon atoms (terminal alkynes) and sp2-hybridized carbons of aryl or vinyl halides. beilstein-journals.org It typically employs a palladium catalyst and a copper(I) co-catalyst.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.orgyoutube.com Organozinc compounds are more reactive than organoboranes and organostannanes, which can lead to faster reaction times. wikipedia.org However, they are also more sensitive to moisture and air. wikipedia.org
Below are tables summarizing typical conditions for these reactions, based on studies with similar brominated heterocyclic substrates.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Ref |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (3) | 2M Na₂CO₃ | Toluene/MeOH | 82 | beilstein-journals.org |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |
Table 2: Representative Conditions for Stille Coupling of Bromo-Heterocycles
| Organostannane | Catalyst (mol%) | Additive | Solvent | Yield (%) | Ref |
|---|---|---|---|---|---|
| Vinyltributyltin | Pd(dppf)Cl₂·DCM (10) | CuI, LiCl | DMF | 87 | nrochemistry.com |
| Aryltributyltin | Pd(PPh₃)₄ | N/A | Toluene | High |
Table 3: Representative Conditions for Sonogashira Coupling of Bromo-Heterocycles | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Yield (%) | Ref | | :--- | :--- | :--- | :--- | :--- | :--- | | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (3) | Et₃N | Toluene | Good | beilstein-journals.org | | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | High | researchgate.net |
Rearrangement Reactions and Tautomeric Equilibria Studies
Tautomeric Equilibria: this compound exists in a tautomeric equilibrium with its aromatic hydroxypyridine form, 6-bromo-2-hydroxy-4-methoxypyridine. The position of this equilibrium is a classic subject of study and is highly sensitive to the surrounding environment. nih.govwikipedia.org In the gas phase, the 2-hydroxypyridine (B17775) tautomer is generally slightly favored. acs.orgacs.org However, in polar solvents and in the solid state, the equilibrium strongly favors the 2-pyridone form due to intermolecular hydrogen bonding and favorable dipole-dipole interactions. nih.govwikipedia.org
The substituents on the ring also modulate the equilibrium. The electron-donating 4-methoxy group would be expected to further stabilize the pyridone tautomer through resonance. Conversely, the inductive electron-withdrawing effect of the 6-bromo substituent could also play a role. rsc.org Computational studies on substituted pyridones have shown that both inductive and resonance effects can shift the equilibrium position. rsc.org
Rearrangement Reactions: While specific studies on rearrangements of this compound are not prominent, related structures can undergo transformations like the Favorskii rearrangement if a suitable enolate can be formed. msu.edu Photochemical rearrangements have also been observed in related N-substituted pyridone systems. acs.org Given the functional group array, rearrangements like the Wolff or Beckmann rearrangements are less likely without significant synthetic modification of the starting material. libretexts.org
Kinetic and Thermodynamic Analyses of Key Synthetic Steps and Derivatizations
The most extensively studied kinetic and thermodynamic aspect of this system is the tautomerization between the 2-hydroxypyridine and 2-pyridone forms. Computational studies have provided significant insight into the energy landscape of this process for the parent system. mdpi.comnih.gov
The direct, intramolecular 1,3-proton shift from the oxygen to the nitrogen to convert the hydroxypyridine to the pyridone has a very high activation energy barrier, calculated to be around 137 kJ/mol. mdpi.comnih.gov This makes the uncatalyzed, unimolecular tautomerization kinetically forbidden under normal conditions. wikipedia.orgmdpi.com
In contrast, intermolecular proton transfer, facilitated by solvent molecules or through the formation of hydrogen-bonded dimers, has a much lower activation barrier. mdpi.comresearchgate.net For example, the tautomerization via a mixed dimer has a calculated activation barrier of approximately 31 kJ/mol, indicating this is the kinetically favored pathway. mdpi.comnih.gov
Thermodynamically, the relative stability of the two tautomers is finely balanced. In the gas phase, the 2-hydroxypyridine form (enol) is favored by about 3 kJ/mol. nih.govmdpi.com In polar solvents like water, the equilibrium shifts dramatically, with the 2-pyridone form being more stable by about 12 kJ/mol. nih.govmdpi.com
Kinetic and thermodynamic analyses for the other key synthetic transformations, such as Directed ortho-Metalation and palladium-catalyzed cross-coupling reactions involving this compound, are not extensively reported in the literature and would likely require specific experimental or computational investigation.
Computational and Theoretical Chemistry Studies of 6 Bromo 4 Methoxy 2 1h Pyridinone Systems
Quantum Chemical Calculations for Electronic Structure Elucidation (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental in elucidating the electronic structure of 6-bromo-4-methoxy-2(1H)-pyridinone. Methodologies such as Density Functional Theory (DFT) and ab initio methods are employed to provide a detailed picture of the molecule's quantum mechanical properties. DFT, with its balance of computational cost and accuracy, is particularly well-suited for studying pyridinone systems. Functionals like B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly used to optimize the molecular geometry and calculate electronic properties. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, though more computationally intensive, can offer higher accuracy for specific properties.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity.
For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich pyridinone ring and the methoxy (B1213986) group, while the LUMO is likely to be distributed over the electron-deficient parts of the molecule, including the carbonyl group and the bromine atom. This distribution allows for the prediction of sites susceptible to electrophilic and nucleophilic attack.
Table 1: Representative FMO Data for a Substituted Pyridinone System
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This data is illustrative for a model pyridinone system and may vary for this compound.
Charge Distribution, Electrostatic Potential, and Bonding Characteristics
The charge distribution within this compound is non-uniform due to the presence of heteroatoms with varying electronegativities. Methods like Natural Bond Orbital (NBO) analysis can provide insights into the atomic charges and the nature of the chemical bonds. The oxygen atom of the carbonyl group and the nitrogen atom in the ring are expected to carry partial negative charges, while the adjacent carbon atoms will have partial positive charges.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the N-H proton.
Conformational Analysis and Potential Energy Surface Mapping of the Pyridinone Core
The pyridinone core of this compound has limited conformational flexibility due to its cyclic and partially aromatic nature. However, the methoxy substituent can rotate. Conformational analysis involves systematically exploring the different possible spatial arrangements of the atoms to identify the most stable conformers. This is achieved by mapping the potential energy surface (PES) as a function of key dihedral angles, such as the C-C-O-C angle of the methoxy group.
Computational scans of the PES can identify the global minimum energy conformation and any other low-energy conformers. The relative energies of these conformers are important for understanding the molecule's behavior in different environments, as the population of each conformer is governed by the Boltzmann distribution.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of this compound over time. By simulating the motion of the molecule and its surrounding solvent molecules, MD can provide insights into solvent effects and intermolecular interactions.
In an aqueous environment, for example, MD simulations can reveal the structure of the solvation shell around the molecule. It is expected that water molecules will form hydrogen bonds with the carbonyl oxygen and the N-H group of the pyridinone ring. These interactions can significantly influence the molecule's conformation and reactivity. Furthermore, MD simulations can be used to study aggregation and self-assembly processes by simulating multiple pyridinone molecules and observing their interactions.
Reaction Mechanism Prediction and Transition State Identification via Computational Methods
Computational methods are invaluable for elucidating the mechanisms of reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, the most likely reaction pathway can be determined.
For instance, in a substitution reaction at the bromine-bearing carbon, computational methods can be used to model the approach of a nucleophile and the departure of the bromide ion. Transition state theory, combined with quantum chemical calculations, allows for the identification of the transition state structure and the calculation of the activation energy. This information is crucial for understanding the reaction kinetics and for designing more efficient synthetic routes. The vibrational frequencies of the transition state are also calculated to confirm that it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Møller-Plesset perturbation theory |
Advanced Analytical and Spectroscopic Methodologies for Structural and Electronic Elucidation of 6 Bromo 4 Methoxy 2 1h Pyridinone Systems
Methodological Advances in High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules in solution. For 6-Bromo-4-methoxy-2(1H)-pyridinone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a definitive assignment of its atomic connectivity and insights into its electronic environment.
In the ¹H NMR spectrum of a closely related analogue, 2-Amino-6-bromo-4-methoxypyridine, specific chemical shifts and coupling patterns can be observed, which are instructive for predicting the spectrum of this compound. chemicalbook.com The protons on the pyridinone ring are expected to appear in the aromatic region, with their chemical shifts influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing bromine atom and carbonyl group. The methoxy group protons would present as a sharp singlet, typically in the range of 3.5-4.0 ppm. The N-H proton of the pyridinone ring would appear as a broad singlet, with its chemical shift being solvent-dependent.
The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon appearing significantly downfield (typically >160 ppm). The chemical shifts of the other carbon atoms in the ring are influenced by the substituents. For instance, in 4-methoxypyridine, the carbon atoms show distinct resonances that would be further shifted by the presence of the bromine and the carbonyl group in the target molecule. chemicalbook.com Advanced techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in correlating the proton and carbon signals, confirming the substitution pattern on the pyridinone ring. For example, an HMBC experiment would show a correlation between the methoxy protons and the C4 carbon, and between the ring protons and their neighboring carbons, solidifying the structural assignment. bas.bg
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | 6.2 - 6.5 | 100 - 105 |
| H5 | 6.8 - 7.2 | 110 - 115 |
| OCH₃ | 3.8 - 4.0 | 55 - 60 |
| NH | 10.0 - 12.0 (solvent dependent) | - |
| C2 | - | 160 - 165 |
| C4 | - | 165 - 170 |
| C5 | - | 110 - 115 |
| C6 | - | 130 - 135 |
Note: These are predicted values based on analogous structures and are subject to variation based on solvent and experimental conditions.
High-Resolution Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is indispensable for validating the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks of nearly equal intensity, separated by two mass units, which is a clear indicator of the presence of a single bromine atom in the molecule.
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation patterns are influenced by the substituents on the pyridinone ring. chemguide.co.ukwikipedia.org The fragmentation of brominated compounds is known to be dependent on the substitution pattern. nih.gov For this compound, key fragmentation pathways could include the loss of the bromine atom, the methoxy group as a methyl radical or formaldehyde, and the loss of carbon monoxide from the pyridinone ring. miamioh.edu The fragmentation of ketones and other carbonyl compounds often involves α-cleavage, which in this case could lead to the opening of the pyridinone ring. mdpi.com
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) |
| [M]⁺ | C₆H₆BrNO₂⁺ | 203 |
| [M-Br]⁺ | C₆H₆NO₂⁺ | 124 |
| [M-CH₃]⁺ | C₅H₃BrNO₂⁺ | 188 |
| [M-CO]⁺ | C₅H₆BrNO⁺ | 175 |
| [M-HBr]⁺ | C₆H₅NO₂⁺ | 123 |
X-ray Crystallography and Single-Crystal Diffraction Studies for Solid-State Architecture Determination
X-ray crystallography provides the most definitive evidence for the solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure and provide insights into its crystal packing.
In the solid state, 2-pyridone, the parent compound, does not exist as a dimer but rather forms a helical structure through hydrogen bonding. wikipedia.org However, some substituted 2-pyridones have been shown to form dimers in the solid state. wikipedia.org Therefore, it would be of significant interest to determine whether this compound crystallizes as a monomer, a hydrogen-bonded polymer, or a dimer. The presence of the bromine atom could lead to halogen bonding interactions, which might influence the crystal packing. The crystal structure of a 3,4-dihydropyridone derivative has been reported, providing a reference for the general conformation of the pyridone ring. researchgate.net
Table 3: Representative Bond Lengths and Angles in Substituted 2(1H)-Pyridinones
| Bond/Angle | Typical Value |
| C=O Bond Length | ~1.24 Å |
| C-N Bond Length (in ring) | ~1.38 Å |
| C-Br Bond Length | ~1.89 Å |
| C-O-C Angle (methoxy) | ~118° |
| C-N-C Angle (in ring) | ~120° |
Note: These are typical values and may vary in the specific crystal structure of this compound.
Vibrational Spectroscopy (Infrared, Raman) for Probing Molecular Vibrations and Functional Group Characteristics
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule and probing its vibrational modes. For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the pyridinone ring, the C=O, C-Br, and C-O-C functional groups.
The IR spectrum of 2(1H)-pyridinone shows a strong C=O stretching vibration. nist.gov In this compound, this band would be a prominent feature. The C-N stretching vibrations within the ring and the N-H bending and stretching vibrations would also be observable. The C-O stretching of the methoxy group would appear in the fingerprint region. The C-Br stretching vibration is typically found at lower wavenumbers. Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the pyridinone ring.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Investigating Electronic Transitions and Conjugation Patterns
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure and conjugation of a molecule. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions.
The parent compound, pyridine (B92270), exhibits absorption maxima at approximately 202 nm and 254 nm. sielc.com For 2(1H)-pyridinone, the absorption is shifted to longer wavelengths due to the extended conjugation. nist.gov The presence of the methoxy and bromo substituents on the pyridinone ring in the target molecule will further influence the position and intensity of the absorption bands. The absorption of carbonyl compounds generally shows a weak n→π* transition at longer wavelengths. masterorganicchemistry.com
Fluorescence spectroscopy can be a sensitive tool for studying the excited state properties of pyridinone derivatives. Interestingly, fluorescence has been used to detect the minor tautomeric pyridinol form in 2(1H)-pyridones, where the equilibrium heavily favors the pyridone form. rsc.orgrsc.org This suggests that fluorescence studies of this compound could provide information on its tautomeric behavior in different solvents. The interaction of pyridine-functionalized dyes with other molecules can lead to changes in their fluorescence properties, indicating the potential for using such compounds as fluorescent probes. nih.gov
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) Applications in Enantiomeric Purity and Absolute Configuration (where applicable for chiral derivatives)
While this compound itself is an achiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are crucial for the characterization of its potential chiral derivatives. The introduction of a chiral center, for instance, through the synthesis of a derivative with a chiral substituent, would render the molecule optically active.
CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of chiral molecules. arxiv.orgaps.orgmdpi.com The CD spectra of chiral pyridinone-containing host-guest complexes have been studied to distinguish between different chiral interactions. nih.gov Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra and aid in the assignment of the absolute configuration of chiral derivatives. arxiv.org The development of new chiroptical methods, such as photoexcitation circular dichroism, offers even greater sensitivity for probing molecular chirality. arxiv.org Therefore, should chiral derivatives of this compound be synthesized, chiroptical spectroscopy would be an essential tool for determining their enantiomeric purity and absolute configuration.
Derivatization and Functionalization Strategies of 6 Bromo 4 Methoxy 2 1h Pyridinone
Modification at the Pyridinone Nitrogen Atom (N-alkylation, N-acylation, N-arylation)
The nitrogen atom of the pyridinone ring is a primary site for derivatization. N-alkylation, N-acylation, and N-arylation introduce a variety of substituents that can significantly alter the molecule's characteristics.
N-alkylation is a common strategy to introduce alkyl groups onto the pyridinone nitrogen. Selective N-alkylation of 4-alkoxy-2-pyridones can be achieved under anhydrous and mild conditions using tetrabutylammonium (B224687) iodide as a catalyst and potassium tert-butoxide as a base. researchgate.net This method has been successfully applied to the synthesis of 4-methoxy-1-methyl-2-pyridone, a key intermediate for creating more complex heterocyclic structures. researchgate.net Another approach involves the use of organohalides under catalyst- and base-free conditions, which offers high N-selectivity. researchgate.net The choice of alkylating agent is critical; for instance, reacting 4-(trifluoromethyl)pyrimidin-2(1H)-ones with a complex brominated enone resulted in exclusive N-alkylation. nih.gov
N-acylation introduces an acyl group to the nitrogen atom. This can be a step in a multi-step synthesis. For example, N-phenacylation of methoxypyridine derivatives has been reported, although direct phenacylation of the corresponding pyridone can result in low yields. nih.gov
N-arylation attaches an aryl group to the nitrogen, which can be important for creating compounds with specific electronic or biological activities. While specific examples for 6-bromo-4-methoxy-2(1H)-pyridinone are not prevalent in the provided results, the general principles of N-arylation of pyridinones would apply.
Interactive Table: N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagents and Conditions | Product | Reference |
| N-Alkylation | Tetrabutylammonium iodide, potassium tert-butoxide | 4-methoxy-1-methyl-2-pyridone | researchgate.net |
| N-Alkylation | Organohalides (catalyst- and base-free) | N-alkylated 2-pyridones | researchgate.net |
| N-Acylation (Phenacylation) | p-bromophenacyl bromide | N-(p-bromophenacyl)-4,6-dimethyl-5-nitropyridin-2-one | nih.gov |
Functional Group Interconversions on the Bromine Atom for Further Diversification
The bromine atom at the 6-position is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations, often catalyzed by transition metals, allow for the introduction of a wide array of functional groups.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a highly effective method for forming new carbon-carbon bonds by reacting the bromo-substituent with an organoboron compound. nih.govmdpi.com For instance, the Suzuki-Miyaura reaction has been successfully used to arylate 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl and heteroaryl boronic acids. mdpi.com The reaction conditions, including the choice of palladium catalyst, base, and solvent, are critical for achieving good yields. nih.govmdpi.com Studies on related brominated pyridines and other heterocyclic systems have demonstrated the broad applicability of this reaction for creating biaryl structures. researchgate.netnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to a diverse range of N-arylated and N-alkylated amines. chemspider.com The reaction of a bromopyridine with an amine in the presence of a palladium catalyst and a suitable ligand leads to the corresponding amino-substituted pyridine (B92270). chemspider.com The choice of catalyst system is crucial, with some systems being more suitable for aromatic amines and others for alkylamines. researchgate.net
Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon triple bond by coupling the bromo-substituent with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govsoton.ac.uk This method has been employed to synthesize various alkynyl-substituted heterocycles from their bromo-precursors. nih.govresearchgate.net The reaction is generally carried out under mild conditions and tolerates a wide range of functional groups. soton.ac.uk
Interactive Table: Cross-Coupling Reactions at the Bromine Atom
| Reaction Name | Catalyst System | Coupling Partner | Product Type | Reference |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, Toluene/MeOH | Arylboronic acid | Aryl-substituted pyridinone | nih.gov |
| Buchwald-Hartwig Amination | [Pd₂(dba)₃], (±)-BINAP, NaOBuᵗ | Amine | Amino-substituted pyridinone | chemspider.com |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Terminal alkyne | Alkynyl-substituted pyridinone | nih.govsoton.ac.uk |
Side-Chain Modifications and Diversification via Directed Substitutions
Modifications to the substituents on the pyridinone ring, beyond the nitrogen and bromine atoms, offer further avenues for diversification.
The methoxy (B1213986) group at the 4-position can potentially be a site for modification, although this is less commonly explored than reactions at the nitrogen or bromine. Demethylation to the corresponding 4-hydroxypyridinone could open up possibilities for O-alkylation or O-acylation, introducing a new set of derivatives.
Directed substitution reactions can also be employed to introduce new functional groups onto the pyridinone ring itself, although the existing substituents will influence the regioselectivity of such reactions. For example, in related pyridinone systems, modifications at various positions on the ring have been shown to be crucial for biological activity. nih.gov
Synthesis of Polymeric and Supramolecular Architectures Incorporating the this compound Moiety
The functional groups on this compound make it an attractive monomer for the synthesis of polymers and a building block for supramolecular assemblies.
The bromine atom can serve as a reactive site for polymerization reactions, such as polycondensation or cross-coupling polymerizations. For instance, the palladium-catalyzed coupling reactions discussed earlier can be adapted to create polymeric chains. The resulting polymers could possess interesting photophysical or electronic properties. Pyridine-containing polymers have been investigated for applications in materials science, such as in organic light-emitting diodes (OLEDs). acs.org
The pyridinone core itself can participate in hydrogen bonding, making it suitable for the construction of supramolecular architectures. The ability of the pyridinone to act as both a hydrogen bond donor and acceptor allows for the formation of well-ordered assemblies, such as tapes, rosettes, or more complex three-dimensional networks.
Stereoselective Derivatization Approaches
When chirality is a consideration, stereoselective derivatization becomes a critical aspect of synthesis.
While direct stereoselective reactions on this compound itself are not extensively documented in the provided search results, related systems offer insights into potential strategies. For example, the enantioselective dearomative alkylation of 4-methoxypyridinium ions using Grignard reagents and a chiral copper(I) catalyst has been developed to produce chiral dihydro-4-pyridones with high enantiomeric excess. nih.govacs.org This methodology involves the in situ formation of an N-acylpyridinium salt, which is then attacked by the nucleophile in a stereocontrolled manner. nih.govacs.org Such an approach could potentially be adapted for derivatives of this compound.
Furthermore, the introduction of chiral auxiliaries or catalysts in the derivatization reactions at the nitrogen or bromine positions could induce stereoselectivity in the products. For instance, using chiral ligands in the Buchwald-Hartwig or Suzuki-Miyaura coupling reactions could lead to atropisomeric biaryl products where rotation around the newly formed single bond is restricted. researchgate.netnih.gov
Advanced Materials Science Applications and Catalytic Roles of 6 Bromo 4 Methoxy 2 1h Pyridinone Derivatives
Utilization as Ligands in Organometallic and Transition Metal Catalysis
While direct catalytic applications of 6-Bromo-4-methoxy-2(1H)-pyridinone are not extensively documented, the broader class of 2-pyridonate ligands is recognized for its versatility in organometallic and transition metal catalysis. nih.gov The pyridinone ring can coordinate to metal centers through its nitrogen and oxygen atoms, acting as a hemilabile ligand that can dynamically adjust its coordination mode. nih.gov This property is crucial in catalytic cycles where the creation of a vacant coordination site on the metal is a key step.
The 6-bromo and 4-methoxy substituents on the pyridinone ring of the title compound offer handles for further functionalization, allowing for the synthesis of a diverse library of ligands with tailored steric and electronic properties. For instance, the bromine atom can be replaced through various cross-coupling reactions to introduce phosphine, N-heterocyclic carbene (NHC), or other coordinating groups, thereby creating multidentate ligands. The methoxy (B1213986) group can also be modified, influencing the electron-donating character of the ligand.
A notable example of a related pyridine-based ligand system is the use of sterically demanding pyridine-2,6-diimine (PDI) ligands in cobalt-catalyzed (Z)-selective anti-Markovnikov hydrosilylation of terminal alkynes. acs.org This highlights the potential of pyridine-type scaffolds in controlling the selectivity of catalytic transformations. Although not a direct derivative, this illustrates the principle that modifications to the pyridine (B92270) ring system can lead to highly effective catalysts. The development of transition metal complexes with ligands derived from this compound could therefore lead to new catalysts for a variety of organic transformations. acs.org
Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The pyridone functional group is a known building block for such materials due to its ability to form predictable hydrogen-bonding patterns and coordinate to metal centers. nih.gov
The synthesis of a pyrazolo[1,5-a]pyridine (B1195680) derivative, 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile, from a 3-bromo-5-methoxypyridinamine salt demonstrates that the core pyridine structure can be elaborated into more complex heterocyclic systems. chemicalbook.com Such extended structures could serve as more complex linkers for MOFs with specific pore environments and functionalities. The ability of pyridone-based ligands to form diverse structural motifs, from simple dimers to extended chains, underscores their potential in the design of novel coordination polymers. nih.gov
Applications in Non-Biological Optical and Electronic Materials (e.g., Sensors, Molecular Switches)
Pyridine and its derivatives are key components in a variety of optical and electronic materials due to their electron-deficient nature and their ability to participate in charge-transfer interactions. While direct applications of this compound in this area are not yet reported, its derivatives and related compounds show promise.
For instance, redox-responsive molecular switches have been developed using terpyridine-based dinuclear ruthenium and osmium complexes. nih.gov In these systems, the redox state of a bridging ligand controls the photophysical properties of the complex, such as luminescence and intramolecular energy transfer. nih.gov The this compound scaffold could potentially be elaborated into similar bridging ligands, where the electronic properties are tuned by the substituents on the pyridinone ring.
Furthermore, a related derivative, 6-bromo-4-methoxypyrazolo[1,5-a]pyridin-3-ol, is listed under categories of materials including those for aggregation-induced emission, electronic materials, and optical materials, suggesting the potential of this structural family in these applications. bldpharm.com The development of sensors based on molecularly imprinted polymers (MIPs) also represents a promising avenue. researchgate.netbldpharm.com While not directly using the title compound, these examples show that pyridinone-like structures can be incorporated into sensor designs. The specific electronic and steric properties imparted by the bromo and methoxy groups on this compound could be exploited in the design of new chromophores, emitters, or sensor components.
Role in Supramolecular Assembly and Self-Assembled Systems
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π–π stacking, to construct well-defined molecular assemblies. The 2-pyridone moiety is a classic example of a functional group that readily forms robust hydrogen-bonded dimers. researchgate.net This predictable self-assembly behavior makes pyridones attractive building blocks for supramolecular chemistry.
While the supramolecular chemistry of this compound itself has not been detailed, the crystal structure of a derivative, 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine, provides valuable insights. In this related compound, weak C—H⋯N hydrogen bonds link the molecules into chains, and weak π–π stacking interactions involving the imidazole (B134444) and methoxyphenyl rings further stabilize the crystal packing. This demonstrates the ability of the substituted pyridine core to participate in the directional interactions necessary for forming ordered supramolecular structures.
The presence of the bromine atom in this compound could also be exploited to introduce halogen bonding as an additional supramolecular interaction to direct the assembly of more complex architectures. The interplay between hydrogen bonding, halogen bonding, and π–π stacking could lead to the formation of novel supramolecular polymers, gels, or liquid crystals.
Surface Functionalization and Interface Chemistry Applications for Advanced Materials
The modification of material surfaces to impart specific properties is a cornerstone of advanced materials science. Pyridine-containing molecules have been used to functionalize surfaces, for example, through the formation of self-assembled monolayers (SAMs). While there are no specific studies on the use of this compound for surface functionalization, its structure offers several possibilities.
The pyridinone ring itself could interact with surfaces through hydrogen bonding or coordination. The bromine atom provides a reactive handle for covalent attachment to surfaces via reactions such as Suzuki or Sonogashira coupling, which are well-established methods for surface modification. The methoxy group could also influence the surface properties, such as hydrophobicity or its ability to participate in further reactions. A related compound, 6-bromo-N-(4-methoxybenzyl)pyridin-2-amine, highlights the synthetic accessibility of substituted bromo-pyridines that could be used as precursors for surface-active molecules.
Contributions to Polymer Science and Advanced Composites Research
The incorporation of specific functional groups into polymers can lead to materials with enhanced properties or novel functionalities. While there is no direct evidence of this compound being used as a monomer or functional additive in polymer science, its structure presents several opportunities.
The bromine atom on the pyridinone ring could be used as an initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). Alternatively, the compound could be chemically modified to introduce polymerizable groups, such as vinyl or acrylate (B77674) moieties. The resulting polymers would feature pendant pyridinone units, which could impart specific properties to the material, such as thermal stability, flame retardancy (due to the bromine content), or the ability to coordinate metal ions for catalytic or sensing applications. The synthesis of brominated derivatives of 4-hydroxy- and 4-methoxy-6-methyl-2H-pyran-2-ones, which are structurally related to pyridinones, demonstrates the feasibility of creating a variety of brominated heterocyclic building blocks for potential use in polymer synthesis.
Analytical Method Development for Detection and Quantification of 6 Bromo 4 Methoxy 2 1h Pyridinone in Non Biological Matrices
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Mixture Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and widely used techniques for the separation, identification, and quantification of individual components in a mixture. These methods are fundamental for assessing the purity of synthesized compounds and for separating them from starting materials, by-products, and other impurities. However, no specific HPLC or GC methods have been published for 6-Bromo-4-methoxy-2(1H)-pyridinone.
Electrophoretic Methods (Capillary Electrophoresis) for Analytical Separations
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to chromatographic methods, particularly for charged molecules. It is valued for its rapid analysis times, low sample and reagent consumption, and high resolving power. The application of CE for the analytical separation of this compound has not been described in the available scientific literature.
Spectrophotometric and Electrochemical Detection Methodologies for Trace Analysis
Spectrophotometric methods, which measure the absorption of light by a chemical substance, and electrochemical methods, which analyze the electrical properties of a solution, are often employed for the detection of trace amounts of specific analytes. The development of such methodologies is crucial for sensitive and selective quantification. At present, there are no specific spectrophotometric or electrochemical detection methods reported for this compound.
Development of Sensors and Probes for Environmental or Industrial Monitoring (non-biological)
The creation of chemical sensors and probes for the real-time or in-situ monitoring of specific compounds in environmental or industrial settings is a significant area of analytical research. These tools can provide continuous data on the concentration of a substance of interest. Research into the development of sensors or probes specifically designed for the detection of this compound in non-biological matrices has not been found in the public domain.
Challenges, Limitations, and Future Research Directions in 6 Bromo 4 Methoxy 2 1h Pyridinone Chemistry
Addressing Synthetic Efficiency, Scalability, and Sustainability Challenges
The synthesis of specifically substituted pyridinones like 6-bromo-4-methoxy-2(1H)-pyridinone is not trivial and presents several challenges that are areas of active research.
Scalability: Methods that work well on a laboratory scale may not be suitable for industrial production. Challenges in scalability often relate to harsh reaction conditions (e.g., high temperatures), the use of hazardous reagents, and complex purification procedures that are difficult to implement on a large scale. google.com Developing scalable routes requires robust reactions that are less sensitive to variations in concentration and temperature. researchgate.net
Sustainability: Modern chemical synthesis emphasizes the use of green chemistry principles. This includes minimizing the use of volatile organic solvents, replacing hazardous reagents with safer alternatives, and designing energy-efficient processes. researchgate.net For pyridinone synthesis, this could involve exploring bio-based starting materials or employing catalytic methods that reduce waste and energy consumption. nih.govresearchgate.net
A summary of these synthetic challenges and potential avenues for future research is presented in Table 1.
| Sustainability | Reliance on hazardous solvents, stoichiometric reagents, and energy-intensive processes. | Investigation of aqueous reaction media, bio-sourced starting materials, and recyclable catalysts to reduce environmental impact. researchgate.netacs.org |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The functional groups on this compound provide multiple handles for chemical modification, opening the door to a wide range of potential transformations.
The 2-pyridinone core itself is reactive. The N-H bond can be deprotonated or substituted, and the ring's C-H bonds can be functionalized using modern catalytic methods. rsc.orgrsc.org The bromine atom at the C6 position is a particularly valuable functional handle, serving as a versatile precursor for transition-metal-catalyzed cross-coupling reactions. researchgate.net This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery and materials science. nih.gov
Future research could focus on leveraging this inherent reactivity in novel ways:
Domino Reactions: Designing sequences where an initial reaction at one site (e.g., a Suzuki coupling at the C-Br bond) triggers a subsequent intramolecular cyclization or functionalization at another position on the ring. Ruthenium-catalyzed domino reactions have been shown to convert simple 2-bromopyridines into complex, multi-heteroarylated 2-pyridone products. nih.gov
Photocatalysis: Using visible light to drive unique transformations, such as intramolecular cycloadditions, to create complex, three-dimensional scaffolds from the planar pyridinone core. acs.org
C-H Activation: While the C-Br bond is a classic reactive site, direct, selective functionalization of the C-H bonds at the C3 and C5 positions represents a more atom-economical approach to building molecular complexity. rsc.org The development of catalysts that can selectively target these positions in the presence of the bromo- and methoxy-substituents is a significant challenge.
Self-Immolative Linkers: The pyridinone ring system has been shown to undergo pyridinone-methide elimination, a type of self-fragmentation reaction. rsc.org This reactivity could be harnessed to design smart materials or drug-delivery systems where the pyridinone acts as a linker that cleaves in response to a specific trigger.
Development of Advanced Computational Models for Predictive Chemistry and Reaction Design
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound, guiding experimental work and accelerating discovery.
A fundamental aspect of 2-pyridinone chemistry is its tautomerism with its 2-hydroxypyridine (B17775) isomer. youtube.com The equilibrium between these two forms is sensitive to substituents and the solvent environment, and it profoundly affects the molecule's reactivity and interactions. wayne.edu Ab initio and Density Functional Theory (DFT) calculations can accurately predict which tautomer is more stable under different conditions. wayne.edursc.org For this compound, computational models could predict the influence of the bromo and methoxy (B1213986) groups on this equilibrium.
Future computational efforts could focus on:
Mechanism Elucidation: Using DFT to model the transition states and reaction pathways for potential transformations, such as cross-coupling or C-H activation reactions. This can help rationalize observed outcomes and predict which reaction conditions are most likely to be successful. researchgate.netacs.org
Catalyst Design: Modeling the interaction of the pyridinone with transition metal catalysts to understand the binding modes and electronic factors that govern catalytic activity. This knowledge can guide the design of more efficient and selective catalysts. acs.org
Property Prediction: Calculating key electronic and physical properties to predict the suitability of pyridinone-based structures for applications in materials science, such as in organic electronics or as functional polymers. acs.orgnih.gov
Design of Next-Generation Materials and Catalytic Systems Based on the Pyridinone Core
The unique structure of the 2-pyridinone scaffold makes it an attractive building block for advanced materials and catalysts.
Catalysis: The 2-pyridinone moiety, with its adjacent nitrogen and oxygen atoms, can act as a bidentate (two-toothed) ligand, binding strongly to metal centers. rsc.org These "pincer" and "paddle-wheel" type complexes have shown significant promise in catalysis. rsc.orgthieme-connect.com Pyridinone-based ligands have been used in palladium-catalyzed C-H activation and ruthenium and iridium complexes for hydrogenation and dehydrogenation reactions. rsc.orgacs.org The electronic properties of the catalyst can be fine-tuned by altering the substituents on the pyridinone ring. nih.gov Thus, this compound could serve as a precursor to novel ligands whose catalytic activity is modulated by its specific substitution pattern.
Functional Materials: The rigid, planar structure and potential for π-π stacking and hydrogen bonding make pyridinones interesting candidates for creating ordered materials. acs.org
Polymers: Pyridine-containing polybenzoxazines have been shown to exhibit high thermal stability and enhanced mechanical strength, making them suitable for high-performance applications. acs.org The this compound monomer could potentially be incorporated into polymers, with the bromo-substituent offering a site for post-polymerization modification.
Hydrogen-Bonded Organic Frameworks (HOFs): The ability of the pyridinone N-H and C=O groups to form strong and directional hydrogen bonds could be exploited to build porous, crystalline materials for applications in gas storage or separation. acs.org
Interdisciplinary Research Opportunities and Collaborative Avenues
The multifaceted nature of this compound chemistry creates numerous opportunities for interdisciplinary collaboration. A summary of these potential collaborations is presented in Table 2.
Table 2: Interdisciplinary Research Opportunities
| Research Area | Collaborating Disciplines | Collaborative Goal |
|---|---|---|
| Catalyst Development | Organic Chemistry, Inorganic Chemistry, Materials Science | To design, synthesize, and test novel pyridinone-ligated metal complexes for applications in sustainable chemical synthesis. rsc.orgalfachemic.com |
| Advanced Materials | Synthetic Chemistry, Polymer Science, Materials Engineering | To create and characterize new polymers or crystalline frameworks based on the pyridinone core for electronic or separation applications. acs.orgacs.org |
| Computational Chemistry | Theoretical Chemistry, Experimental Chemistry | To build and validate predictive models of reactivity and properties, enabling rational design of new experiments and molecules. wayne.eduacs.org |
| Medicinal Chemistry | Organic Synthesis, Chemical Biology, Pharmacology | To synthesize derivatives and explore their potential as bioactive compounds, leveraging the 2-pyridinone's status as a privileged scaffold. nih.govfrontiersin.org |
By leveraging expertise from across the chemical sciences and beyond, the full potential of the this compound scaffold can be explored, paving the way for innovations in synthesis, catalysis, and materials science.
Conclusion and Outlook for 6 Bromo 4 Methoxy 2 1h Pyridinone Research
Summary of Key Academic Contributions and Methodological Advancements
The academic exploration of substituted 2(1H)-pyridinones has yielded a rich repository of synthetic methodologies and a deep understanding of their chemical behavior. These contributions form a crucial foundation for any future investigation into 6-Bromo-4-methoxy-2(1H)-pyridinone .
Key advancements in the synthesis of polysubstituted 2-pyridinones are particularly relevant. Multi-component reactions (MCRs) have emerged as a powerful tool, enabling the construction of complex pyridinone scaffolds from simple starting materials in a single step. acs.orgnih.gov For instance, a four-component reaction involving a dicarbonyl compound, an amine, triethyl orthoformate, and another active methylene (B1212753) compound can efficiently generate fully substituted 2-pyridone derivatives under microwave irradiation, often without the need for a catalyst or solvent. acs.org Another notable approach is the 6π-electrocyclization of dienyl isocyanates, which can be generated in situ from dienyl carboxylic acids via a Curtius rearrangement, providing a one-pot route to various substituted 2-pyridones. acs.org
Furthermore, solid-state synthesis has been presented as a green and efficient alternative for producing polyfunctionalized 2-pyridinones from commercially available amines and activated alkynes, with silica (B1680970) gel often serving as the solid support. rsc.org These methods offer high atom economy and minimize the use of hazardous solvents. rsc.org
The functionalization of the pre-formed pyridinone ring is another area of significant progress. Various catalytic systems, particularly those based on copper and palladium, have been developed for N-arylation and N-alkylation reactions, allowing for the introduction of diverse substituents at the nitrogen atom. organic-chemistry.org The inherent reactivity of the pyridinone core also allows for further modifications, expanding the accessible chemical space.
The table below summarizes some of the key synthetic strategies applicable to the synthesis of substituted 2-pyridinones, which could be adapted for the preparation of This compound .
| Synthetic Strategy | Key Features | Representative Starting Materials | Potential for this compound Synthesis |
| Multi-component Reactions (MCRs) | High efficiency, atom economy, and diversity generation in a single step. acs.orgnih.gov | Dicarbonyl compounds, amines, C1 building blocks (e.g., triethyl orthoformate), active methylene compounds. acs.org | A suitable combination of a bromo- and methoxy-substituted precursor could potentially yield the target compound directly. |
| 6π-Electrocyclization | One-pot synthesis from dienyl carboxylic acids. acs.org | Dienyl carboxylic acids, which form dienyl isocyanates in situ. acs.org | Synthesis of a dienyl carboxylic acid with the appropriate substitution pattern would be the key step. |
| Solid-State Synthesis | Environmentally friendly, solvent-free conditions. rsc.org | Amines and activated alkynes on a solid support. rsc.org | Identification of suitable bromo- and methoxy-containing starting materials would be necessary. |
| Annulation Reactions | Construction of the pyridinone ring through cyclization strategies. mdpi.com | β-enaminonitriles and β,β-dichloromethyl peroxides. mdpi.com | This metal-free approach offers a potential route if the required substituted precursors can be synthesized. |
Prospective Research Avenues and Untapped Potential in Pyridinone Chemistry
The unique combination of a bromine atom and a methoxy (B1213986) group on the 2-pyridinone scaffold of This compound opens up numerous avenues for future research.
The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This would allow for the introduction of a wide range of substituents at the 6-position, including aryl, heteroaryl, and alkyl groups, thereby enabling the creation of a diverse library of novel compounds for biological screening or materials science applications. The methoxy group, on the other hand, can influence the electronic properties of the ring system and can potentially be demethylated to reveal a hydroxyl group, which could serve as a hydrogen bond donor or a site for further functionalization.
The inherent biological relevance of the 2-pyridinone scaffold suggests that This compound and its derivatives could be promising candidates for medicinal chemistry programs. nih.gov The 2-pyridinone moiety is a known pharmacophore found in numerous bioactive compounds with a wide range of activities, including antitumor, antimicrobial, and anti-inflammatory properties. nih.gov The presence of the bromine and methoxy groups could modulate the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, the lipophilicity and metabolic stability could be fine-tuned through modifications at these positions.
The untapped potential also lies in exploring the tautomeric equilibrium between the 2-pyridinone and its 2-hydroxypyridine (B17775) form. The position of this equilibrium is influenced by the substituents on the ring and the solvent environment. wikipedia.org Investigating this aspect for This compound could provide valuable insights into its reactivity and potential applications as a ligand or in catalysis.
Broader Impact on Organic Synthesis and Materials Science Research
The exploration of This compound and its derivatives could have a broader impact on both organic synthesis and materials science. The development of novel synthetic routes to this specific compound could contribute to the ever-expanding toolbox of methods for preparing highly functionalized heterocyclic compounds.
In the realm of materials science, functionalized pyridines and their derivatives have shown promise in the development of organic light-emitting diodes (OLEDs) and as corrosion inhibitors. acs.orgrsc.org The pyridine-based structure can be integrated into hole-transporting materials for OLEDs, and the nitrogen atom can play a crucial role in the inhibition of metal corrosion. acs.orgrsc.org The specific electronic and steric properties imparted by the bromo and methoxy substituents in This compound could lead to materials with tailored photophysical or electrochemical properties. For example, the incorporation of this pyridinone into larger conjugated systems could result in novel dyes or fluorescent probes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
